molecular formula C16H16FN3O3 B7542969 6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Cat. No.: B7542969
M. Wt: 317.31 g/mol
InChI Key: QJMLDNYZVCWWHF-UHFFFAOYSA-N
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Description

6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by the presence of a fluorophenyl group, a morpholinyl group, and a pyridazinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Morpholinyl Group: The morpholinyl group is often introduced through a nucleophilic substitution reaction involving a halogenated precursor and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (for nitration) and sulfuric acid (for sulfonation).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties allow for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-chlorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one
  • 6-(2-bromophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one
  • 6-(2-methylphenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one

Uniqueness

Compared to its analogs, 6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.

Properties

IUPAC Name

6-(2-fluorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3/c17-13-4-2-1-3-12(13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMLDNYZVCWWHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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